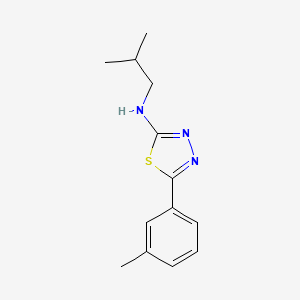

N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

5-(3-methylphenyl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C13H17N3S/c1-9(2)8-14-13-16-15-12(17-13)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |

InChI Key |

IGLBLEHVHRGGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolyl hydrazine with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine exhibits promising anticancer properties. Research indicates that derivatives of thiadiazole can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.28 | High |

| HCT116 (Colon) | 3.29 | Moderate |

| A549 (Lung) | 0.52 | High |

These values reflect the concentration required to inhibit 50% of cell growth, indicating significant potency against these cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | EC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.43 |

| Escherichia coli | 5.52 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Agrochemical Applications

In addition to its medicinal applications, this compound's efficacy extends to agriculture as a potential agrochemical agent. Compounds with a thiadiazole framework have shown herbicidal and fungicidal properties:

Fungicidal Activity

Studies indicate that thiadiazole derivatives can effectively combat plant pathogens. For instance:

| Pathogen | EC50 (µg/mL) |

|---|---|

| Phytophthora infestans | 3.43 |

This activity highlights the compound's potential use in crop protection strategies .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic potential. Interaction studies reveal that this compound may bind to specific biological targets involved in cancer cell proliferation and microbial resistance mechanisms.

Binding Affinity Studies

Research involving molecular docking simulations has provided insights into how this compound interacts with target proteins associated with cancer pathways and microbial growth inhibition .

Mechanism of Action

The mechanism of action of N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes.

Comparison with Similar Compounds

Compound 11 : N-((1H-Indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine

- Key Features : Incorporates a pyridinyl group at position 5 and an indole-derived Schiff base at position 2.

- Bioactivity : Demonstrated anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 and His164 (bond distances: 1.8 Å and 2.1 Å, respectively). The indole and thiadiazole moieties contribute to binding interactions .

- Comparison : The isobutyl group in the target compound may reduce polar interactions compared to the indole-pyridine system but could improve metabolic stability due to its alkyl nature.

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Key Features : Para-methylphenyl at position 5 and a chlorobenzylidene group at position 2.

- Bioactivity : Exhibits insecticidal and fungicidal activities, typical of thiadiazoles with aromatic substituents .

- The isobutyl chain vs. chlorobenzylidene substituent impacts lipophilicity (ClogP: higher in the target compound) and electron-withdrawing effects.

Compound 23 : 5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(m-tolyl)-1,3,4-thiadiazol-2-amine

- Key Features : Bulky di-indolylmethyl group at position 5 and m-tolyl at position 2.

Substituent Effects on Physicochemical Properties

GSK613 : N-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine

- Key Features : Halogenated benzyl and pyrazole groups.

- Properties : Enhanced metabolic stability due to fluorine atoms, with a ClogP of 3.2 .

- Comparison : The target compound’s isobutyl group increases lipophilicity (predicted ClogP ~2.8) but lacks halogen-driven electronic effects, which may reduce enzyme inhibition potency.

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

- Key Features : Chlorophenyl group at position 3.

- Properties: Electron-withdrawing chlorine enhances reactivity in electrophilic interactions.

- Comparison: The m-tolyl group’s electron-donating methyl substituent in the target compound may reduce electrophilicity but improve solubility in nonpolar environments.

Antimicrobial Activity Comparison

N-(3-Chlorophenyl)-5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine (Compound 19)

5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine Derivatives

- Activity : Nitrofuran-containing analogs show promising antimicrobial effects, with MIC values <10 µg/mL against bacterial strains .

- Comparison : The target compound’s isobutyl and m-tolyl groups may limit nitroreductase activation (a mechanism in nitrofurans) but could broaden the spectrum against fungal pathogens.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a thiadiazole ring with an isobutyl group and an m-tolyl substituent. The molecular formula contributes to its unique properties and biological activities. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving thioketones and hydrazines.

- Cyclization Methods : Utilizing carbon disulfide and amines under acidic conditions.

These synthetic pathways are crucial for developing derivatives with enhanced biological activity or altered physicochemical properties.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Thiadiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. For instance, structure–activity relationship studies have shown that modifications at the C-5 position significantly influence the compound's efficacy against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related thiadiazole compounds indicate promising anticancer potential .

- Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial activity. The presence of specific substituents can enhance or reduce this activity against various pathogens .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Many thiadiazole derivatives act as inhibitors of enzymes involved in cancer progression. For example, certain derivatives have been shown to inhibit tubulin polymerization, which is critical for cancer cell division .

- Interference with Signaling Pathways : Some studies indicate that thiadiazole derivatives can inhibit the JAK/STAT signaling pathway, which is often overactivated in cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound as a therapeutic agent. Below is a summary of key findings from various studies:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Alam et al. (2011) | MCF-7 | 0.28 | Anticancer |

| Recent Review (2020) | A549 | 0.52 | Anticancer |

| In vitro Study (2023) | DU145 | 2.97 | STAT3 Inhibition |

These findings illustrate the compound's effectiveness across different types of cancers and its potential role in targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions. For example, using isonicotinoyl hydrazide with potassium thiocyanate and concentrated sulfuric acid for cyclization, followed by alkylation with isobutyl halides . Ultrasound-assisted synthesis (e.g., 20–40 kHz, 50–70°C) significantly improves reaction efficiency and yield by enhancing mass transfer and reducing reaction time . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., triethylamine for deprotonation).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- FTIR : Confirm the presence of thiadiazole ring vibrations (~1,520–1,550 cm⁻¹ for C=N stretching) and N-H stretches (~3,300–3,400 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons for m-tolyl at δ ~7.1–7.5 ppm and isobutyl methyl groups at δ ~0.9–1.3 ppm) .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., thiadiazole ring planarity) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds), as demonstrated for analogous 1,3,4-thiadiazole derivatives .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Enzymatic Inhibition : Screen against targets like SARS-CoV-2 main protease (PDB ID 6LU7) using fluorescence-based assays or BLM helicase via ATPase activity measurements (e.g., malachite green phosphate detection) .

- Cytotoxicity : Use MTT assays in cell lines (e.g., GM08505 for BLM-deficient cells) to assess selective toxicity .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes and affinity scores (e.g., docking to BLM helicase’s DNA-binding domain) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the inhibitory potency of this compound against specific molecular targets?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the 5-position (e.g., electron-withdrawing groups on m-tolyl for enhanced π-stacking) or N-isobutyl replacement (e.g., bulkier alkyl chains for improved hydrophobic interactions) .

- Biological Profiling : Test analogs in dose-response assays (IC₅₀ determination) and selectivity panels (e.g., against RecQ helicases WRN and RECQL4) to identify structural motifs conferring specificity .

- Computational SAR : Use QSAR models (e.g., CoMFA or machine learning) to correlate substituent properties (ClogP, polar surface area) with activity .

Q. What computational strategies are effective in predicting the binding affinity and mechanism of action of this compound with enzymes like SARS-CoV-2 main protease or BLM helicase?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., His41/Cys145 in SARS-CoV-2 protease) .

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to quantify binding free energy contributions from hydrophobic/electrostatic interactions .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) for virtual screening of derivatives .

Q. How can researchers address the low aqueous solubility and poor pharmacokinetic properties observed in thiadiazol-2-amine derivatives during preclinical development?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the isobutyl chain or m-tolyl ring to enhance solubility without compromising activity .

- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to improve bioavailability .

- ADME Profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) to guide iterative optimization .

Q. What experimental approaches resolve contradictions in enzymatic inhibition data between biochemical assays and cellular models for this compound?

- Methodological Answer :

- Assay Validation : Confirm biochemical assay conditions (e.g., ATP concentration for BLM helicase ATPase assays) to avoid false negatives .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular compound levels and correlate with observed cellular activity .

- Off-Target Screening : Employ proteome-wide affinity pulldown assays to identify unintended interactions that may mask target-specific effects .

Q. How does the introduction of isobutyl and m-tolyl groups influence the compound's electronic properties and intermolecular interactions, as revealed by DFT calculations?

- Methodological Answer :

- DFT Analysis : Perform B3LYP/6-311++G(d,p) calculations to map electrostatic potential surfaces, identifying electron-rich regions (e.g., thiadiazole ring) for hydrogen bonding .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts from m-tolyl) in crystalline states .

- NBO Analysis : Assess hyperconjugative effects of substituents on aromatic ring stability and charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.